molecular formula C11H10BrNO2 B8388362 7-alpha-Bromoacetyl-3,4-dihydrocarbostyril CAS No. 80835-04-7

7-alpha-Bromoacetyl-3,4-dihydrocarbostyril

Cat. No. B8388362
CAS RN: 80835-04-7
M. Wt: 268.11 g/mol
InChI Key: DHWKTPKHROXIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-alpha-Bromoacetyl-3,4-dihydrocarbostyril is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-alpha-Bromoacetyl-3,4-dihydrocarbostyril suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-alpha-Bromoacetyl-3,4-dihydrocarbostyril including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80835-04-7

Product Name

7-alpha-Bromoacetyl-3,4-dihydrocarbostyril

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

7-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H10BrNO2/c12-6-10(14)8-2-1-7-3-4-11(15)13-9(7)5-8/h1-2,5H,3-4,6H2,(H,13,15)

InChI Key

DHWKTPKHROXIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.45 Grams of 7-acetyl-3,4-dihydrocarbostyril was dissolved in 30 ml of glacial acetic acid with stirring at 20° C., then a mixture of 2.6 ml of bromine with 10 ml of glacial acetic acid was added dropwise at a room temperature for 30 minutes with stirring. The reaction mixture was ice-cooled to precipitate crystals, and recrystalized from 50%-ethanol aqueous solution to obtain 7-α-bromoacetyl-3,4-dihydrocarbostyril.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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